molecular formula C9H9BrO2 B1376534 2-(3-Bromo-2-methylphenyl)acetic acid CAS No. 1261618-03-4

2-(3-Bromo-2-methylphenyl)acetic acid

Cat. No.: B1376534
CAS No.: 1261618-03-4
M. Wt: 229.07 g/mol
InChI Key: BENXZZOWZYNPLT-UHFFFAOYSA-N
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Description

2-(3-Bromo-2-methylphenyl)acetic acid is an organic compound with the molecular formula C9H9BrO2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a bromine atom at the third position and a methyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-2-methylphenyl)acetic acid typically involves the bromination of 2-methylphenylacetic acid. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the aromatic ring in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using bromine or bromine-containing reagents. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-2-methylphenyl)acetic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other functional groups.

    Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or other derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used to facilitate nucleophilic substitution.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Products may include derivatives with different substituents replacing the bromine atom.

    Oxidation Reactions: Products may include carboxylic acids or ketones.

    Reduction Reactions: Products may include alcohols or aldehydes.

Scientific Research Applications

2-(3-Bromo-2-methylphenyl)acetic acid has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-2-methylphenyl)acetic acid depends on its specific application

    Enzyme Inhibition: It may inhibit specific enzymes by binding to their active sites.

    Receptor Binding: It may bind to receptors on cell surfaces, modulating cellular signaling pathways.

    Metabolic Pathways: It may be metabolized by enzymes, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Bromo-2-methylphenyl)acetic acid: Similar structure with bromine at the fourth position.

    2-(3-Chloro-2-methylphenyl)acetic acid: Similar structure with chlorine instead of bromine.

    2-(3-Bromo-4-methylphenyl)acetic acid: Similar structure with the methyl group at the fourth position.

Uniqueness

2-(3-Bromo-2-methylphenyl)acetic acid is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of both bromine and methyl groups on the phenyl ring can affect the compound’s electronic properties and steric hindrance, making it distinct from other similar compounds.

Properties

IUPAC Name

2-(3-bromo-2-methylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-6-7(5-9(11)12)3-2-4-8(6)10/h2-4H,5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BENXZZOWZYNPLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Br)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261618-03-4
Record name 2-(3-bromo-2-methylphenyl)acetic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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